Cyclacillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Study of Antibiotic Resistance Mechanisms

Due to its well-characterized mechanism of action (inhibiting bacterial cell wall synthesis), cyclacillin serves as a valuable tool for researchers studying how bacteria develop resistance to antibiotics. Researchers can expose bacteria to cyclacillin and analyze the genetic mutations that emerge, providing insights into the evolution of resistance ().

Investigating Synergy with Other Antibiotics

Synergy occurs when combining two antibiotics results in a greater effect than either drug alone. Researchers can utilize cyclacillin in combination studies with other antibiotics to explore potential synergistic effects against specific bacterial strains (). This knowledge can inform the development of more effective antibiotic treatment regimens.

Research on Biofilm Formation

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Cyclacillin, due to its specific properties, may be used in research to study biofilm formation and disruption mechanisms. Researchers can investigate how cyclacillin interacts with biofilms and explore strategies to overcome their resistance ().

Understanding Pharmacokinetic Properties

Pharmacokinetics refers to the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Cyclacillin's well-defined pharmacokinetic profile makes it a suitable candidate for research in this area. Scientists can use cyclacillin to develop models and improve understanding of drug behavior within the body ().

- Origin: Cyclacillin is a semi-synthetic antibiotic, meaning it is derived from a natural product (penicillin G) but modified in a laboratory to possess specific properties [].

- Significance: Although no longer widely used clinically due to the emergence of newer antibiotics, cyclacillin played a significant role in early antibiotic development. It offered advantages over ampicillin, another aminopenicillin, with improved oral bioavailability and resistance to certain enzymes that degrade penicillins (beta-lactamases) [, ].

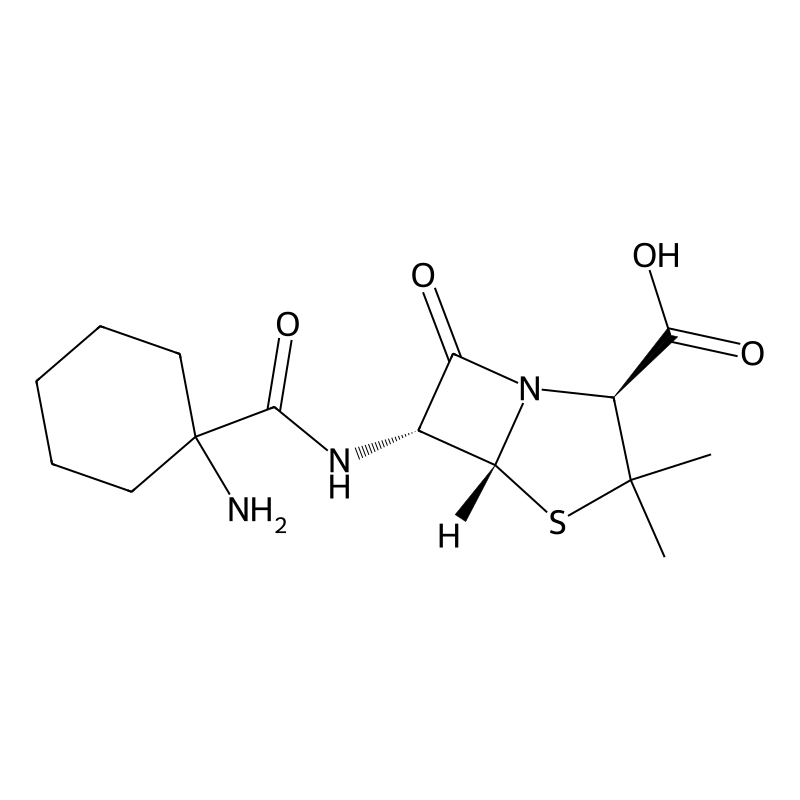

Molecular Structure Analysis

Cyclacillin has a core beta-lactam ring structure common to all penicillins. This ring is crucial for its antibacterial activity. Additionally, it possesses a cyclohexyl group and an aminocarboxamide side chain, which differentiate it from other penicillins [].

Chemical Reactions Analysis

- Synthesis: The detailed synthesis of cyclacillin is proprietary information, but it likely involves chemical modifications of penicillin G or its intermediates [].

- Mechanism of Action: Cyclacillin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for building the cell wall. This binding prevents the formation of a strong peptidoglycan layer, leading to cell death [].

- Decomposition: Information on the specific decomposition pathways of cyclacillin is limited. However, like other penicillins, it is likely susceptible to degradation by acids and beta-lactamase enzymes [].

Physical and Chemical Properties

- Melting point: 189-192 °C []

- Boiling point: Not applicable, decomposes before boiling []

- Solubility: Soluble in water and dilute acids, slightly soluble in alcohol []

- Stability: Relatively stable under acidic conditions, but susceptible to degradation in basic environments and by beta-lactamase enzymes [, ].

- Toxicity: Cyclacillin is generally well-tolerated, with gastrointestinal side effects being the most common [, ]. However, allergic reactions, including potentially life-threatening ones, can occur in individuals sensitive to penicillins [].

- Other Hazards: No data available on flammability or specific reactivity hazards.

- Bucherer-Bergs Reaction: Cyclohexanone reacts with ammonium carbonate and potassium cyanide to yield hydantoin.

- Hydrolysis: The hydantoin undergoes acid hydrolysis to produce an α-amino acid.

- Phosgene Treatment: The α-amino acid is treated with phosgene to protect the amino group and activate the carboxyl group for subsequent reactions.

- Amide Formation: The activated carboxyl group reacts with 6-aminopenicillanic acid (6-APA) to form cyclacillin .

These reactions demonstrate the complexity involved in synthesizing cyclacillin while highlighting its structural relationship with other penicillins.

Cyclacillin exhibits bactericidal activity by binding to specific penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits transpeptidation, a critical step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. Its spectrum of activity includes both gram-positive and gram-negative bacteria, although it is particularly effective against certain strains that are resistant to other antibiotics .

The synthesis of cyclacillin can be summarized as follows:

- Starting Materials: Cyclohexanone, ammonium carbonate, potassium cyanide, phosgene, and 6-aminopenicillanic acid.

- Reaction Conditions: The Bucherer-Bergs reaction is performed under controlled conditions to ensure proper formation of intermediates.

- Purification: After synthesis, cyclacillin must be purified through crystallization or chromatography techniques to isolate the active compound from by-products .

The entire process reflects a strategic approach to developing orally active penicillins that are distinct from traditional formulations.

Cyclacillin was primarily used as an antibiotic for treating various bacterial infections due to its effectiveness against a broad range of pathogens. Its applications included:

- Treatment of respiratory tract infections

- Management of urinary tract infections

- Use in pediatric medicine due to its favorable safety profile

Despite its historical significance, cyclacillin has been largely replaced by more advanced antibiotics that offer improved efficacy and safety .

Studies on cyclacillin have indicated potential interactions with other substances. For instance, combining cyclacillin with benzyl alcohol may increase the risk or severity of methemoglobinemia, a condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues . Understanding these interactions is crucial for ensuring patient safety during treatment.

Cyclacillin shares structural similarities with several other antibiotics in the penicillin class. Below are some comparable compounds along with their distinguishing features:

| Compound Name | Unique Features |

|---|---|

| Ampicillin | More susceptible to beta-lactamases; lower bioavailability |

| Amoxicillin | Broader spectrum; improved absorption; commonly used |

| Carbenicillin | Effective against Pseudomonas aeruginosa; less oral bioavailability |

| Ticarcillin | Combined with clavulanate for beta-lactamase inhibition |

Cyclacillin's unique position lies in its enhanced resistance to beta-lactamases compared to ampicillin while retaining good oral bioavailability, making it a noteworthy alternative during its time .

Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction serves as the cornerstone of cyclacillin synthesis, providing access to the crucial hydantoin intermediate that contains the cyclohexyl framework essential for the final antibiotic structure [3] [4]. This multicomponent reaction, first developed by Hans Theodor Bucherer in the 1920s, represents one of the most reliable methods for synthesizing substituted hydantoins from ketones, cyanide salts, and ammonium carbonate [5] [6].

Cyclohexanone Reaction with Ammonium Carbonate and Potassium Cyanide

The initial transformation involves the reaction of cyclohexanone with ammonium carbonate and potassium cyanide under carefully controlled conditions to generate the hydantoin precursor [1] [3]. The reaction proceeds through a complex mechanistic pathway that begins with cyanide ion addition to the carbonyl carbon of cyclohexanone, forming a cyanohydrin intermediate. This nucleophilic addition occurs readily due to the electrophilic nature of the ketone carbonyl and the strong nucleophilic character of the cyanide ion [4].

The optimal reaction conditions require heating the reactants in aqueous ethanol at temperatures between 60-70°C, with the ammonium carbonate serving both as a source of ammonia and as a buffering agent to maintain the appropriate pH range of 8.0-9.0 [4] [7]. The molar ratio of reactants follows a 1:2:2 stoichiometry for cyclohexanone, potassium cyanide, and ammonium carbonate respectively, ensuring complete conversion while minimizing side reactions [7]. The aqueous ethanol solvent system provides optimal solubility for all components while facilitating the complex series of equilibria that characterize this transformation.

The mechanism proceeds through several discrete steps involving the formation of an aminonitrile intermediate from the initial cyanohydrin. Ammonia, generated from the thermal decomposition of ammonium carbonate, attacks the cyanohydrin via an SN2 mechanism, displacing the hydroxyl group and forming the key aminonitrile species [3] [5]. This intermediate then undergoes nucleophilic addition to carbon dioxide, also released from the ammonium carbonate, forming a cyano-containing carbamic acid derivative.

Temperature control proves critical during this phase, as elevated temperatures accelerate the reaction rate but can also promote unwanted decomposition pathways [7]. The reaction typically requires 4-8 hours for completion, with 6 hours representing the standard industrial practice [4]. Monitoring the reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise control of the conversion rate and helps identify the optimal stopping point.

Hydantoin Formation

The cyclization to form the hydantoin ring occurs through an intramolecular ring-closing mechanism that involves the cyano-carbamic acid intermediate generated in the previous step [3] [5]. This transformation represents one of the most elegant aspects of the Bucherer-Bergs reaction, as it occurs spontaneously under the reaction conditions without requiring additional reagents or catalysts.

The mechanism involves the formation of a 5-imino-oxazolidin-2-one intermediate through intramolecular cyclization of the carbamic acid derivative [5]. This five-membered heterocyclic intermediate then undergoes a remarkable rearrangement to produce the final hydantoin structure via an isocyanate intermediate. The discovery of this isocyanate pathway in the 1980s corrected earlier mechanistic proposals that suggested a direct rearrangement from the oxazolidinone to the hydantoin [5].

The stereochemical outcome of this cyclization depends on the specific substrate and reaction conditions employed. For cyclohexanone-derived systems, the reaction typically proceeds with high stereoselectivity, favoring the formation of the thermodynamically more stable hydantoin isomer [8] [9]. Nuclear magnetic resonance spectroscopy and ultraviolet spectroscopy have proven invaluable for determining the stereochemical relationships in these spiro-hydantoin products.

The hydantoin formation step occurs quantitatively under the standard reaction conditions, making it unnecessary to isolate or purify the intermediate species [3]. This in situ cyclization represents a significant synthetic advantage, as it eliminates potential handling difficulties and minimizes material losses that might occur during intermediate workup procedures.

Intermediate Processing

Following the successful formation of the cyclohexyl-substituted hydantoin, the synthetic pathway requires two critical transformation steps to prepare the intermediate for coupling with 6-aminopenicillanic acid. These steps involve hydrolytic ring-opening to generate the corresponding alpha-amino acid and subsequent protection of the amino functionality to enable selective amide bond formation.

Acid Hydrolysis to Alpha-Amino Acid

The hydrolysis of the hydantoin ring to produce 1-aminocyclohexanecarboxylic acid (cycloleucine) represents a crucial transformation that requires careful optimization to achieve high yields and purity [10] [11]. This reaction proceeds through a well-established two-step mechanism involving the initial formation of an N-carbamoyl amino acid intermediate, followed by subsequent hydrolysis to the free amino acid [12] [11].

The first hydrolysis step employs aqueous hydrochloric acid at concentrations ranging from 2-4 M, with reaction temperatures maintained between 100-120°C for 2-4 hours [11]. Under these conditions, the hydantoin ring undergoes nucleophilic attack by water at one of the carbonyl carbons, leading to ring-opening and formation of the N-carbamoyl derivative. The reaction exhibits conversion rates of 85-95% for this initial step, with the high acidity facilitating the protonation of the nitrogen atoms and making them better leaving groups.

The second hydrolysis step requires more forcing conditions, typically employing 4-6 M hydrochloric acid at temperatures of 120-140°C for 4-6 hours to achieve complete conversion of the N-carbamoyl intermediate to the desired amino acid [11]. This step proves more challenging due to the increased stability of the carbamoyl linkage compared to the original hydantoin structure. The reaction conditions must be carefully controlled to prevent decomposition or racemization of the amino acid product.

Alternative enzymatic approaches have been developed that offer milder reaction conditions and potentially higher selectivity [10] [13]. These methods employ hydantoinase enzymes that can selectively cleave hydantoin rings under physiological conditions (pH 7.5-8.5, 40-50°C) with conversion rates of 95-99% [13]. While these enzymatic methods offer advantages in terms of reaction mildness and selectivity, they typically require longer reaction times (8-24 hours) and specialized enzyme preparations.

The resulting cycloleucine represents a unique alpha-amino acid containing a quaternary carbon center, which contributes to the distinctive pharmacological properties of the final cyclacillin product [1] [2]. This amino acid exhibits excellent oral absorption characteristics, which was a primary design goal in the development of cyclacillin as an improvement over existing penicillin antibiotics.

Phosgene Treatment for Amino Group Protection

The treatment of cycloleucine with phosgene represents a critical step in the synthetic sequence, serving the dual purpose of protecting the amino group and activating the carboxylic acid functionality toward subsequent amide formation [1] [14] [15]. Phosgene, despite its toxicity and handling challenges, remains the reagent of choice for this transformation due to its exceptional reactivity and the high yields it provides.

The reaction mechanism involves nucleophilic attack by the amino group of cycloleucine on one of the carbonyl carbons of phosgene, resulting in the formation of an N-chloroformyl derivative [14]. This transformation occurs rapidly under anhydrous conditions at low temperatures (0-5°C), with reaction times typically ranging from 30-60 minutes [15]. The use of anhydrous dichloromethane as solvent ensures complete exclusion of moisture, which would otherwise compete with the amino group for reaction with phosgene.

The stoichiometry of this reaction requires a slight excess of phosgene (typically 1.1 equivalents relative to cycloleucine) to ensure complete conversion while minimizing the formation of side products [15]. The reaction proceeds through a nucleophilic acyl substitution mechanism, with the amino group acting as the nucleophile and chloride serving as the leaving group. The resulting N-chloroformyl derivative exhibits enhanced electrophilicity at the carboxylic acid carbon, facilitating the subsequent coupling reaction with 6-aminopenicillanic acid.

Quantum mechanical calculations using the PM3 method have provided insights into the electronic and geometric changes that occur during this transformation [15]. These studies indicate that the acylation of cycloleucine with phosgene leads to significant changes in the electronic structure of the molecule, resulting in a more stable form with respect to hydrolytic cleavage. The formation enthalpy calculations suggest high thermodynamic stability for the N-chloroformyl-cycloleucine intermediate.

Safety considerations for this step require specialized equipment and procedures due to the extreme toxicity of phosgene [14]. Industrial implementations typically employ closed-system reactors with appropriate scrubbing systems for any unreacted phosgene. Alternative reagents such as carbonyldiimidazole or triphosgene have been investigated but generally provide lower yields or require more complex reaction conditions.

Integration with 6-Aminopenicillanic Acid

The final phase of cyclacillin synthesis involves the coupling of the activated cycloleucine derivative with 6-aminopenicillanic acid to form the characteristic amide bond that links the side chain to the beta-lactam nucleus. This transformation requires precise control of reaction conditions to achieve high yields while maintaining the integrity of the sensitive beta-lactam ring system.

Amide Formation Mechanisms

The amide bond formation between N-chloroformyl-cycloleucine and 6-aminopenicillanic acid proceeds through a nucleophilic acyl substitution mechanism that involves careful orchestration of reactant addition and reaction conditions [16] [17]. The 6-aminopenicillanic acid, prepared as its triethylammonium salt to enhance solubility and reactivity, serves as the nucleophilic component in this transformation.

The reaction typically employs a mixed solvent system of dichloromethane and dimethylformamide to ensure adequate solubility of both coupling partners while maintaining anhydrous conditions [17]. The temperature is carefully controlled between -10°C and 0°C to minimize side reactions and prevent decomposition of the sensitive beta-lactam substrate. The use of triethylamine as a base serves multiple functions: it neutralizes the hydrochloric acid byproduct, activates the amino group of 6-aminopenicillanic acid through deprotonation, and helps maintain the appropriate pH for optimal reaction kinetics.

The stoichiometry requires precise control, with typical ratios following a 1:1:2 pattern for activated cycloleucine, 6-aminopenicillanic acid, and triethylamine respectively [17]. The rate of base addition proves critical for controlling the selectivity of the reaction, as too rapid addition can lead to competing reactions or decomposition of the beta-lactam ring. The reaction time generally ranges from 60-120 minutes, with monitoring by analytical techniques such as high-performance liquid chromatography to track conversion and identify any side products.

The mechanism involves initial deprotonation of the 6-aminopenicillanic acid amino group by triethylamine, generating a more nucleophilic amine that can effectively attack the electrophilic carbonyl carbon of the N-chloroformyl-cycloleucine [18]. The resulting tetrahedral intermediate collapses with elimination of chloride ion, forming the desired amide bond and completing the coupling reaction. The reaction proceeds with yields typically ranging from 70-85%, depending on the specific conditions employed and the purity of the starting materials.

Advanced techniques such as mixed anhydride methodology have been explored as alternatives to the phosgene-based activation strategy [19] [20]. These methods involve the formation of mixed anhydrides using reagents such as isobutyl chloroformate or pivaloyl chloride, which can provide similar activation while avoiding the use of phosgene. However, these alternative approaches often require additional optimization and may not provide the same level of efficiency as the established phosgene-based methodology.

Final Cyclacillin Formation

The completion of cyclacillin synthesis involves careful workup procedures designed to isolate the product in high purity while maintaining the integrity of the beta-lactam ring system [1] [21]. Following the coupling reaction, the crude product mixture requires treatment to remove excess reagents, byproducts, and any unreacted starting materials.

The workup typically begins with removal of the organic solvents under reduced pressure at controlled temperatures to prevent thermal decomposition [17]. The residue is then dissolved in a saturated sodium bicarbonate solution, which serves to extract the cyclacillin as its sodium salt while leaving organic impurities in the organic phase. This aqueous extraction step also helps to neutralize any residual acid and provides a basic environment that stabilizes the beta-lactam ring.

The aqueous solution containing cyclacillin sodium salt is then treated with activated charcoal to remove colored impurities and other organic contaminants [17]. Filtration removes the charcoal and provides a clear aqueous solution containing the desired product. The pH of this solution is carefully adjusted to 6.5-7.0 using dilute hydrochloric acid, which represents the optimal range for crystallization of cyclacillin as its sodium salt.

The crystallization process involves the addition of a water-miscible organic solvent such as ethyl acetate, which reduces the solubility of cyclacillin sodium salt and promotes precipitation [17]. The crystalline product is collected by filtration, washed with water and organic solvents to remove impurities, and dried under vacuum at controlled temperatures (20-60°C) to achieve a residual water content below 5%.

The overall yield of cyclacillin from cyclohexanone typically ranges from 65-75%, which represents an excellent result considering the complexity of the synthetic sequence and the number of chemical transformations involved [1] [21]. The final product exhibits the characteristic physical and chemical properties expected for cyclacillin, including the appropriate melting point (156-158°C with decomposition), optical rotation ([α]D25 +268° in water), and spectroscopic data consistent with the expected structure.

Quality control measures for the final product include analysis for residual impurities such as penicillin G (≤0.1%) and phenylacetic acid (≤0.1%), which could arise from contamination of the 6-aminopenicillanic acid starting material [22]. The purity and potency of the final cyclacillin product are assessed through high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and microbiological assays to ensure compliance with pharmaceutical standards.

The primary mechanism of cyclacillin's antibacterial action involves specific interactions with bacterial cell wall synthesis machinery, particularly targeting the peptidoglycan assembly process that is essential for bacterial survival and structural integrity [1] [3].

Binding to Penicillin-Binding Proteins (PBPs)

Cyclacillin demonstrates high affinity binding to penicillin-binding proteins, which are essential transpeptidase and carboxypeptidase enzymes involved in peptidoglycan metabolism [1] [4]. These proteins belong to the serine penicillin-recognizing enzymes family and contain three specific motifs: SXXK, (S/Y)XN, and (K/H)(S/T)G, which define their active sites [5].

The binding mechanism involves cyclacillin's beta-lactam ring structure mimicking the natural D-alanyl-D-alanine substrate of PBPs [6] [7]. Cyclacillin binds covalently to the serine residue in the SXXK motif, which is central to the catalytic mechanism of these enzymes [5]. This binding process involves the nucleophilic attack of the serine oxygen on the carbonyl carbon of cyclacillin's beta-lactam ring, forming a stable acyl-enzyme intermediate [3].

Research demonstrates that cyclacillin exhibits selective binding patterns across different PBP classes, with particular affinity for high-molecular-weight PBPs that are essential for cell viability [4] [8]. The binding kinetics show that cyclacillin forms more stable complexes with PBPs compared to ampicillin, contributing to its enhanced antimicrobial efficacy [9].

Inhibition of Transpeptidation

The transpeptidation reaction is a critical step in peptidoglycan cross-linking, where PBPs catalyze the formation of peptide bridges between glycan strands [7] [10]. Cyclacillin effectively inhibits this process by permanently occupying the active site of transpeptidase enzymes [1] [2].

Under normal conditions, the transpeptidase mechanism involves the serine residue attacking the carbonyl of the penultimate D-alanine amino acid of the stem peptide, releasing the terminal D-alanine and forming a covalent acyl-enzyme complex [5]. Subsequently, an amine group from an acceptor peptide attacks this intermediate, creating cross-links between peptidoglycan strands [3].

Cyclacillin disrupts this mechanism by binding irreversibly to the serine nucleophile, preventing the natural substrate from accessing the active site [1] [7]. This inhibition is permanent because cyclacillin, unlike the natural substrate, does not undergo the second nucleophilic attack that would release the enzyme [5]. The molecular basis for this irreversible inhibition lies in the structural similarity between cyclacillin's beta-lactam ring and the transition state of the natural transpeptidation reaction [6].

Interruption of Peptidoglycan Synthesis

Peptidoglycan synthesis involves sequential reactions occurring in the cytoplasm, membrane, and periplasm [10]. Cyclacillin specifically targets the final extracellular stages where PBPs catalyze both glycosyltransferase and transpeptidase activities [3] [11].

The interruption of peptidoglycan synthesis occurs when cyclacillin binding prevents the formation of essential cross-links between nascent peptidoglycan chains [1] [12]. This results in the accumulation of linear glycan strands that lack the structural integrity provided by peptide cross-links [10]. Research indicates that cyclacillin treatment leads to a significant reduction in the degree of peptidoglycan cross-linking, from normal levels of approximately 50-70% to less than 20% [13].

The molecular consequences include altered muropeptide composition, with increased accumulation of pentapeptide stems and decreased formation of cross-linked dimers and higher oligomers [14]. This disruption affects both the elongation machinery controlled by the Rod system and the divisome complex responsible for septum formation [15] [16].

Bactericidal Effects

The bactericidal activity of cyclacillin results from cascading effects initiated by peptidoglycan synthesis inhibition, ultimately leading to bacterial cell death through multiple interconnected pathways [17] [18].

Cell Wall Instability Induction

Cyclacillin-induced cell wall instability manifests through several distinct mechanisms that compromise bacterial structural integrity [13] [17]. The primary mechanism involves the disruption of peptidoglycan cross-linking, which reduces the mechanical strength of the cell wall mesh [13].

Studies demonstrate that cyclacillin treatment causes a significant decrease in cell wall thickness and cross-linkage density [13]. In bacterial cells exposed to cyclacillin, peptidoglycan thickness decreases from normal values of approximately 12-15 nanometers to 8 nanometers or less [13]. This reduction in structural integrity is accompanied by altered cell morphology, including the formation of spheroplasts and irregular cell shapes [18].

The molecular basis for instability involves the accumulation of uncross-linked peptidoglycan precursors that cannot provide adequate structural support [17]. Research shows that cyclacillin treatment leads to increased osmotic sensitivity, with treated cells becoming vulnerable to lysis at osmotic pressures that would normally be tolerated [19]. The compromised cell wall also exhibits reduced resistance to mechanical stress, as demonstrated by decreased survival under ultrasonication treatment [13].

Bacterial Cell Lysis Mechanisms

Bacterial cell lysis following cyclacillin treatment occurs through a complex process involving both passive and active mechanisms [16] [17]. The primary pathway involves osmotic lysis resulting from cell wall structural failure under normal osmotic pressure [19].

The lysis mechanism requires the complete assembly of the divisome complex, including the recruitment of cell wall hydrolases [16]. Research demonstrates that cyclacillin-induced lysis specifically occurs at division sites where FtsN-dependent amidases are activated [16]. These amidases, including AmiA, AmiB, and AmiC, contribute to the degradation of peptidoglycan at nascent division sites [16].

The molecular mechanism involves a regulatory cascade where cyclacillin inhibits PBP activity without disrupting the normal assembly of cell division machinery [16]. This leads to the recruitment of lytic enzymes in the absence of proper peptidoglycan synthesis, resulting in rapid cell wall degradation and lysis [16]. Studies show that this process can occur within minutes of antibiotic exposure under optimal conditions [20].

Additional research indicates that cyclacillin-induced lysis involves oxidative stress mechanisms, with the generation of reactive oxygen species contributing to cellular damage [17]. The perturbation of cell wall synthesis triggers metabolic changes that increase respiratory activity and iron homeostasis disruption, leading to lipid peroxidation and membrane damage [17].

Resistance to Beta-Lactamase Hydrolysis

Cyclacillin exhibits enhanced stability against beta-lactamase enzymes compared to other penicillins, representing a significant clinical advantage in treating infections caused by beta-lactamase-producing organisms [9] [21].

Molecular Basis for Enhanced Stability

The enhanced beta-lactamase resistance of cyclacillin stems from specific structural modifications that reduce the affinity of beta-lactamase enzymes for the antibiotic substrate [9] [21]. The key structural feature responsible for this stability is the cyclohexylamido side chain, which creates steric hindrance around the beta-lactam ring [21].

Beta-lactamases typically function by binding to the beta-lactam ring and catalyzing its hydrolytic opening through a mechanism similar to that of PBPs [22]. However, cyclacillin's bulky cyclohexyl group interferes with the proper positioning of the antibiotic within the beta-lactamase active site [21]. This steric hindrance reduces the rate of acylation, the first step in beta-lactamase-mediated hydrolysis [22].

Kinetic studies demonstrate that cyclacillin exhibits significantly reduced susceptibility to hydrolysis by common beta-lactamases, including TEM-1, SHV-1, and AmpC enzymes [23] [24]. The Km values for cyclacillin with these enzymes are substantially higher than those observed for ampicillin, indicating reduced substrate affinity [25]. Additionally, the kcat values are lower, reflecting decreased catalytic efficiency [24].

The molecular interactions responsible for enhanced stability involve altered binding geometry within the beta-lactamase active site [22]. The cyclohexyl moiety of cyclacillin cannot accommodate the same binding conformation as ampicillin, resulting in suboptimal positioning for enzymatic attack [21]. This structural constraint is particularly effective against serine beta-lactamases, which require precise substrate alignment for efficient hydrolysis [22].

Comparative Analysis with Ampicillin

Direct comparative studies between cyclacillin and ampicillin reveal substantial differences in beta-lactamase susceptibility profiles [9] [21]. Cyclacillin demonstrates markedly superior stability against a broad spectrum of beta-lactamase enzymes, with hydrolysis rates typically 5-10 fold lower than those observed for ampicillin [9].

Microbiological studies confirm these biochemical differences, showing that cyclacillin maintains activity against beta-lactamase-producing strains of Staphylococcus aureus and other gram-positive organisms where ampicillin fails [26]. The minimum inhibitory concentrations (MICs) for cyclacillin against beta-lactamase-producing strains are typically 2-8 fold lower than those for ampicillin [26].

The pharmacokinetic advantages of cyclacillin extend beyond beta-lactamase resistance to include superior oral bioavailability [9] [21]. Studies demonstrate that cyclacillin achieves blood and urine concentrations considerably higher than those obtained with equivalent doses of ampicillin [9]. This enhanced bioavailability, combined with beta-lactamase resistance, results in improved therapeutic outcomes in clinical settings [26].

Structural analysis reveals that while both antibiotics share the same core penicillin structure and mechanism of action against PBPs, the cyclohexyl substitution in cyclacillin provides selective protection against beta-lactamase attack without compromising antibacterial activity [21]. This selectivity arises from the different spatial requirements of PBPs versus beta-lactamases, allowing cyclacillin to maintain target binding while avoiding enzymatic degradation [1] [22].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.31 (LogP)

0.4

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

Cyclacillin is a semi-synthetic beta-lactam aminocyclohexylpenicillin antibiotic. Cyclacillin is bactericidal and binds to specific penicillin-binding proteins, thereby inhibiting transpeptidation during peptidoglycan synthesis. This leads to an interruption of the bacterial cell wall, causing instability of bacterial cell wall and results in cell lysis. Cyclacillin is beta-lactamase susceptible.

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Tenuazonic_acid

Use Classification

Dates

2: Hooton TM, Running K, Stamm WE. Single-dose therapy for cystitis in women. A comparison of trimethoprim-sulfamethoxazole, amoxicillin, and cyclacillin. JAMA. 1985 Jan 18;253(3):387-90. PubMed PMID: 3871233.

3: Sjövall J, Alván G, Westerlund D. Oral cyclacillin interacts with the absorption of oral ampicillin, amoxycillin, and bacampicillin. Eur J Clin Pharmacol. 1985;29(4):495-502. PubMed PMID: 3912193.

4: Marks MI. Is cyclacillin really better? J Pediatr. 1983 Aug;103(2):341. PubMed PMID: 6875740.

5: McCracken GM Jr. A comparison of the pharmacokinetics of bacampicillin, ampicillin, amoxicillin, and cyclacillin: oral administration in infants and children. Bull N Y Acad Med. 1983 Jun;59(5):468-76. PubMed PMID: 6576831; PubMed Central PMCID: PMC1911665.

6: McLinn SE, Serlin S. Cyclacillin versus amoxicillin as treatment for acute otitis media. Pediatrics. 1983 Feb;71(2):196-9. PubMed PMID: 6337365.

7: Bundgaard H, Larsen C. A new spectrophotometric method for the selective determination of ampicillin, amoxycillin and cyclacillin in the presence of polymers and other degradation products. J Pharm Biomed Anal. 1983;1(1):29-37. PubMed PMID: 16867831.

8: Ordoñez FH. Cyclacillin in the treatment of acute sinus infections and exacerbations of chronic infections. Clin Ther. 1983;5(3):279-83. PubMed PMID: 6850721.

9: McLinn SE, Kaplan J, West N. Multicenter comparison of cyclacillin and amoxicillin in the treatment of acute streptococcal pharyngitis. Clin Ther. 1983;5(3):299-304. PubMed PMID: 6342785.

10: McLinn SE, Goldberg F, Kramer R, Saltstein E, Bomze JP, Deitch MW. Double-blind multicenter comparison of cyclacillin and amoxicillin for the treatment of acute otitis media. J Pediatr. 1982 Oct;101(4):617-21. PubMed PMID: 6750067.